![molecular formula C18H21N3O B2941057 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797225-95-6](/img/structure/B2941057.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could be related to the compound , has been demonstrated in several studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based compounds have been studied extensively. For instance, polyazole ligands have been studied as chelating agents due to their various potential applications in the catalysis area .Scientific Research Applications
Biological Evaluation
These compounds have been screened against various forms of human recombinant alkaline phosphatase, including tissue-nonspecific, intestinal, placental, and germ cell alkaline phosphatases .
Therapeutic Potential
Some derivatives of this compound class have shown excellent in vitro cytotoxic activity, suggesting potential use in cancer therapy . Another similar compound was found to have high affinity for αvβ6 integrin, indicating potential as a therapeutic agent for idiopathic pulmonary fibrosis .
Chemical Synthesis
Environmental Applications
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPXDIEGUUMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide |
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